2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride
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Overview
Description
2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride is a chemical compound with the molecular formula C9H9ClF3NO. It is a white solid at room temperature and is known for its unique chemical properties, which make it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanone Hydrochloride
- 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine Hydrochloride
Uniqueness
2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C9H8ClF4NO |
---|---|
Molecular Weight |
257.61 g/mol |
IUPAC Name |
2-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F4NO.ClH/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14;/h1-3H,4,14H2;1H |
InChI Key |
WBSHNVCNVSNYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CN)F.Cl |
Origin of Product |
United States |
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